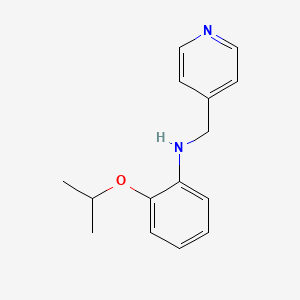![molecular formula C13H21F3N2O B7557801 N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide, also known as PCP or phencyclidine, is a dissociative anesthetic drug that was first synthesized in the 1950s. It was originally developed for use as a surgical anesthetic, but due to its adverse side effects, it was never approved for human use. However, PCP has since been used for a variety of research purposes, including the study of its mechanism of action and its effects on the brain and behavior.
Mécanisme D'action
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide acts primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory. By blocking the NMDA receptor, N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide disrupts the normal functioning of the brain, leading to altered perception, dissociation, and other behavioral effects.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide has a number of biochemical and physiological effects, including increased heart rate and blood pressure, altered respiration, and changes in body temperature. It also affects the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide in lab experiments is its ability to induce dissociation and alter perception, which can be useful for studying the neural mechanisms underlying consciousness and perception. However, its adverse side effects, including its potential for inducing psychosis and addiction, make it a challenging substance to work with.
Orientations Futures
There are a number of potential future directions for research on N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide, including the development of new drugs that target the NMDA receptor in a more specific and controlled way. Other areas of research include investigating the long-term effects of N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide use on the brain and behavior, as well as exploring the potential therapeutic uses of N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide and related drugs for the treatment of conditions such as depression and addiction.
Méthodes De Synthèse
The synthesis of N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide involves the reaction of 1-(1-phenylcyclohexyl) piperidine with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide, which can then be purified through a series of chemical processes.
Applications De Recherche Scientifique
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide has been used extensively in scientific research, particularly in the study of its effects on the brain and behavior. Its ability to induce dissociation and alter perception has made it a valuable tool for studying consciousness and the neural mechanisms underlying perception and cognition. It has also been used to study the effects of drugs on behavior and to investigate the neural basis of addiction.
Propriétés
IUPAC Name |
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O/c14-13(15,16)9-4-6-10(7-5-9)18-12(19)11-3-1-2-8-17-11/h9-11,17H,1-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHCOKLKSMZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7557768.png)


![3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)

![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)

![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
